molecular formula C7H15NO5 B1673349 (2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol CAS No. 119557-99-2

(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol

Cat. No. B1673349
M. Wt: 193.2 g/mol
InChI Key: CLVUFWXGNIFGNC-OVHBTUCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homonojirimycin inhibits alpha-glucosidase.

Scientific Research Applications

  • Quantum Physics

    • Application Summary : The compound has been used in the field of quantum physics, specifically in the development of a new method called wavefunction matching . This method is used to solve challenging computational problems in quantum physics .
    • Method of Application : The wavefunction matching approach is designed to solve computational problems that arise when positive and negative weight contributions cancel each other out in quantum Monte Carlo simulations . This cancellation results in inaccurate final predictions .
    • Results/Outcomes : The new approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
  • Structural Biology

    • Application Summary : The compound is involved in the study of human acetylcholinesterase .
    • Method of Application : The specific methods of application are not detailed in the source, but it involves the study of the crystal structure of human acetylcholinesterase .
    • Results/Outcomes : The specific results or outcomes are not detailed in the source .
  • Pharmaceutical Research

    • Application Summary : This compound has been used in pharmaceutical research, specifically in the development of antidotes against organophosphorus poisoning .
    • Method of Application : The researchers evaluated glucoconjugated oximes devoid of permanent charge as potential central nervous system reactivators . They determined their in vitro reactivation efficacy on inhibited human acetylcholinesterase .
    • Results/Outcomes : The study shed light on the structural restrains of new sugar oximes designed to reach the central nervous system through the glucose transporter located at the blood-brain barrier .
  • Chemical Analysis

    • Application Summary : The compound is used in chemical analysis, specifically in the prediction of GC-MS Spectrum .
    • Method of Application : The specific methods of application are not detailed in the source, but it involves the prediction of GC-MS Spectrum .
    • Results/Outcomes : The specific results or outcomes are not detailed in the source .

properties

IUPAC Name

(2R,3S,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2/t3-,4-,5-,6+,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVUFWXGNIFGNC-QTSLKERKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(N1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H](C([C@H]([C@H](N1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923002
Record name 2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol

CAS RN

119557-99-2
Record name Homonojirimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119557992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 2
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 3
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 4
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 5
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 6
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.